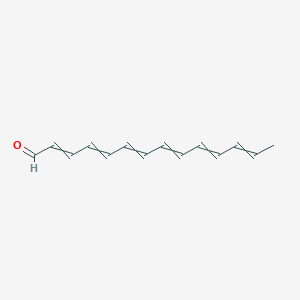
Tetradeca-2,4,6,8,10,12-hexaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-2,4,6,8,10,12-hexaenal is a polyunsaturated fatty aldehyde It is characterized by its long carbon chain with alternating double bonds and an aldehyde group at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-2,4,6,8,10,12-hexaenal typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the oxidative cleavage of polyunsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative cleavage processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradeca-2,4,6,8,10,12-hexaenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The double bonds in the carbon chain can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Major Products
Oxidation: Tetradecanoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Halogenated tetradecanes or hydrogenated tetradecanes.
Wissenschaftliche Forschungsanwendungen
Tetradeca-2,4,6,8,10,12-hexaenal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Wirkmechanismus
The mechanism of action of Tetradeca-2,4,6,8,10,12-hexaenal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in cellular function. The compound’s polyunsaturated structure allows it to participate in lipid peroxidation, generating reactive oxygen species that can induce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradeca-2,4,6,8,10,12-hexaenedial: A similar polyunsaturated fatty aldehyde with two aldehyde groups.
Tetradeca-2,4,6,8,10,12-hexaenoic acid: A polyunsaturated fatty acid with a carboxylic acid group instead of an aldehyde.
Uniqueness
Tetradeca-2,4,6,8,10,12-hexaenal is unique due to its specific arrangement of double bonds and the presence of a single aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
64512-28-3 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
tetradeca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H,1H3 |
InChI-Schlüssel |
NIWUTVYPWAQOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=CC=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



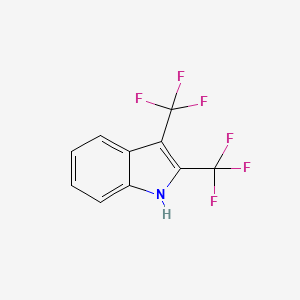
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
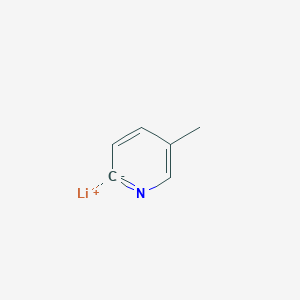

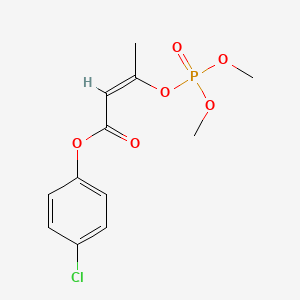
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
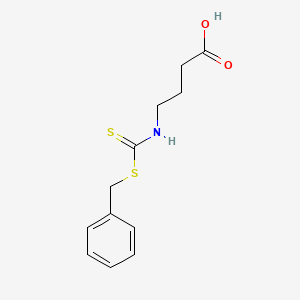
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
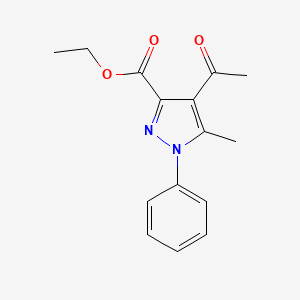
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
